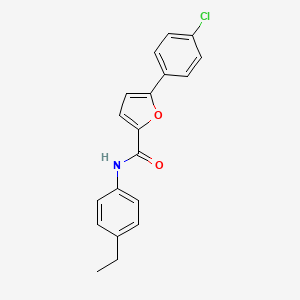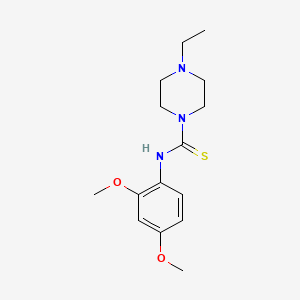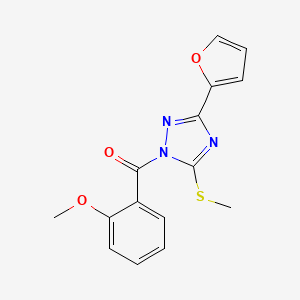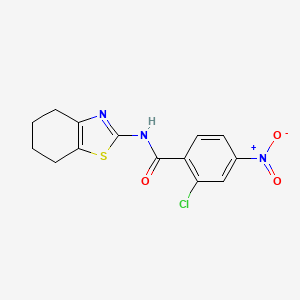![molecular formula C15H13BrN2OS B5829897 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide, also known as BMTB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMTB is a thioamide derivative of 4-bromobenzamide and has been studied extensively for its biological properties.
作用機序
The mechanism of action of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels such as TRPV1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, enhancing cognitive function, and reducing inflammation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels, which are involved in pain perception and inflammation.
実験室実験の利点と制限
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments such as its ability to inhibit the activity of histone deacetylases and modulate the activity of ion channels. However, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research such as developing new derivatives with improved efficacy and safety profiles, studying its potential applications in other fields such as immunology and infectious diseases, and investigating its mechanism of action in more detail.
In conclusion, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has potential applications in various fields such as cancer research, neuroscience, and drug discovery. Its mechanism of action involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments but also has limitations such as its low solubility in water and potential toxicity at high concentrations. There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research, and further studies are needed to fully understand its potential applications and mechanism of action.
合成法
The synthesis of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylaniline and carbon disulfide in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide as a white solid.
科学的研究の応用
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In drug discovery, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
4-bromo-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-4-2-3-5-13(10)17-15(20)18-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKSSSFMSTAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)

![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)


